molecular formula C12H12N2O2S B1375125 1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid CAS No. 1405124-86-8

1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1375125
CAS No.: 1405124-86-8
M. Wt: 248.3 g/mol
InChI Key: DYJPXFCOASLTEC-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid is a pyrrole derivative. Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole derivatives has been widely studied. For instance, Dimethyl-2-(phenyl(tosylmino)methyl)fumarate was reacted with triphenyl phosphine and dichloromethane to give dimethyl-2-phenyl-1-tosyl-5-(trifluoromethyl)-1H-pyrazole-3,4-dicarboxylate . Another method involved the solvent-less reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine, affording 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone .


Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives has been explored in various studies. For example, Dimethyl-2-(phenyl(tosylmino)methyl)fumarate was reacted with triphenyl phosphine and dichloromethane to give a pyrrole derivative . Another study reconsidered the synthesis of a key intermediate in the preparation of zolazepam via chlorination of a pyrazolone derivative .

Scientific Research Applications

Structural and Spectral Investigations

Research on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has demonstrated their importance in combined experimental and theoretical studies. These compounds are characterized using various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into their structural and spectral properties. This research aids in understanding the molecular structure and electronic transitions within these molecules, which is crucial for their applications in various fields (Viveka et al., 2016).

Catalytic Applications

The use of pyrazole derivatives in catalytic applications has been studied, especially in the context of green chemistry. For example, dimeric copper(II) complexes with pyrazole derivatives have been shown to catalyze the selective oxidation of alcohols, using eco-friendly oxidants and solvents. This demonstrates the potential of pyrazole derivatives in developing sustainable and efficient catalytic systems (Maurya & Haldar, 2020).

Synthesis and Pharmaceutical Potential

The synthesis and pharmacological investigation of pyrazole-4-carboxylic acid derivatives reveal their potential in drug discovery. Compounds like 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have been synthesized and characterized, showing potential analgesic and anti-inflammatory properties. Such studies contribute to the development of new therapeutic agents (Gokulan et al., 2012).

Molecular Interactions and Biological Studies

Investigations into the molecular interactions of pyrazole-based drug candidates have been conducted, focusing on their activity against bacterial DNA gyrase. Such studies, which include in silico analysis, synthesis, and antimicrobial activity testing, highlight the significance of pyrazole derivatives in the development of new antimicrobial agents (Shubhangi et al., 2019).

Crystallographic Studies

Crystallographic studies of pyrazole derivatives contribute significantly to our understanding of their molecular structures and properties. For instance, studies on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives have elucidated their complex hydrogen-bonded framework structures, which are essential for understanding their chemical behavior and potential applications (Asma et al., 2018).

Future Directions

Pyrrole derivatives are considered as a potential source of biologically active compounds and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Properties

IUPAC Name

1,3-dimethyl-5-phenylsulfanylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-10(12(15)16)11(14(2)13-8)17-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJPXFCOASLTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)SC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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